molecular formula C32H33NO4 B1192075 AChE-IN-5c

AChE-IN-5c

Cat. No. B1192075
M. Wt: 495.62
InChI Key: ZAXAKUKAZKQKFN-SSEXGKCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AChE-IN-5c is an acetylcholinesterase (AChE) inhibitor which selectively inhibits AChE without inhibiting butyrylcholinesterase (BChE).

Scientific Research Applications

Alzheimer's Disease Treatment

AChE-IN-5c, a novel donepezil derivative, has shown significant promise in the treatment of Alzheimer's disease (AD). It demonstrates potent inhibition of acetylcholinesterase (AChE), crucial for AD therapy. This compound also exhibits good antioxidant properties, beneficial interactions with amyloid-beta (Aβ), effective blood-brain barrier penetration, and promising ADMET properties. Notably, AChE-IN-5c exhibits significant neuroprotective potency against Aβ1-42-induced cell injury and reverses memory deficits in animal models, suggesting its potential as a drug candidate for AD therapy (Wang et al., 2016).

Anticholinesterase Activities

In addition to its applications in AD treatment, AChE-IN-5c has been studied for its anticholinesterase activities. It has demonstrated the most active compound status in its series against AChE, suggesting its potential as an effective cholinesterase inhibitor. This is significant given the crucial role of cholinesterase inhibitors in managing conditions like AD (Alias et al., 2020).

Multipotent Cholinesterase and Monoamine Oxidase Inhibitors

AChE-IN-5c has been identified as a multipotent inhibitor of cholinesterase and monoamine oxidase, two enzymes implicated in AD. It exhibits balanced potential for cholinesterase inhibition and selectivity for human monoamine oxidase-B (hMAO-B). This dual inhibitory activity is crucial, as it targets multiple pathways involved in AD pathogenesis, making AChE-IN-5c a promising multitarget drug candidate for AD therapy (Wang et al., 2020).

Selective Acetylcholinesterase Inhibitors

AChE-IN-5c has been evaluated as a selective AChE inhibitor. It shows potent AChE inhibitory activity, indicating its potential use in the development of drugs targeting AChE specifically. This selectivity is important in designing drugs with fewer side effects and improved efficacy (Saeedi et al., 2019).

properties

Molecular Formula

C32H33NO4

Molecular Weight

495.62

IUPAC Name

(R)-4-([1,1'-Biphenyl]-3-yl)-1-(benzyl(2-(2-methoxyphenoxy)ethyl)amino)-4-hydroxybutan-2-one

InChI

InChI=1S/C32H33NO4/c1-36-31-17-8-9-18-32(31)37-20-19-33(23-25-11-4-2-5-12-25)24-29(34)22-30(35)28-16-10-15-27(21-28)26-13-6-3-7-14-26/h2-18,21,30,35H,19-20,22-24H2,1H3/t30-/m1/s1

InChI Key

ZAXAKUKAZKQKFN-SSEXGKCCSA-N

SMILES

O=C(C[C@H](C1=CC(C2=CC=CC=C2)=CC=C1)O)CN(CC3=CC=CC=C3)CCOC4=CC=CC=C4OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AChE IN-5c;  AChE-IN 5c;  AChE-IN-5c;  AChE IN 5c

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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